molecular formula C21H17F4N3O3 B12925069 1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 106795-36-2

1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12925069
CAS No.: 106795-36-2
M. Wt: 435.4 g/mol
InChI Key: BOZFMCOZVKUGON-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a piperazine ring. It is known for its potent antibacterial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the difluorophenyl and difluoro substituents. The final step involves the addition of the piperazine ring. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the quinolone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the DNA gyrase A subunit and the topoisomerase IV A subunit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its multiple fluorine atoms and the presence of a piperazine ring, which contribute to its potent antibacterial activity and improved pharmacokinetic properties compared to other quinolones .

Properties

CAS No.

106795-36-2

Molecular Formula

C21H17F4N3O3

Molecular Weight

435.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H17F4N3O3/c1-10-8-27(5-4-26-10)19-15(24)7-12-18(17(19)25)28(9-13(20(12)29)21(30)31)16-3-2-11(22)6-14(16)23/h2-3,6-7,9-10,26H,4-5,8H2,1H3,(H,30,31)

InChI Key

BOZFMCOZVKUGON-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Origin of Product

United States

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